molecular formula C10H21N3O B7930054 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

Cat. No.: B7930054
M. Wt: 199.29 g/mol
InChI Key: CZSQNUSLHOWIQI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-N-ethyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-13(10(14)6-11)8-9-4-5-12(2)7-9/h9H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSQNUSLHOWIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, 1-methylpyrrolidine, and acetic anhydride.

    Formation of Intermediate: The initial step involves the reaction of ethylamine with acetic anhydride to form N-ethylacetamide.

    Addition of Pyrrolidinylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Pyrrolidine Derivatives

(a) 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide
  • CAS : 1353960-15-2
  • Molecular Formula : C₁₃H₂₆N₄O
  • Molecular Weight : 213.32 g/mol
  • Key Difference : Replacement of the ethyl group with an isopropyl substituent.
(b) 2-Amino-N-cyclopropyl-N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]-acetamide
  • CAS : 1353996-68-5
  • Molecular Formula : C₁₆H₂₃N₃O
  • Molecular Weight : 273.37 g/mol
  • Key Differences :
    • Cyclopropyl and benzyl substituents replace ethyl and methyl groups.
    • Stereospecific (R)-configuration at the pyrrolidine ring.
  • Implications :
    • The benzyl group increases aromaticity, which could enhance binding to aromatic receptor pockets.
    • Cyclopropyl may confer metabolic stability due to ring strain resistance .

Functional Group Variants

(a) Cyano-Substituted Acetamides

Examples from (e.g., 2-Cyano-N-cyclohexyl-acetamide, 2-Cyano-N-benzyl-acetamide):

  • Key Difference: Cyano (-CN) group replaces the amino (-NH₂) group.
  • Implications: The electron-withdrawing cyano group reduces basicity, altering reactivity and interaction with biological targets. Such derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase) rather than receptor ligands .
(b) 2-Cyano-N-[(methylamino)carbonyl]acetamide
  • CAS : 6972-77-6
  • Molecular Formula : C₅H₇N₃O₂
  • Key Difference: Methylamino carbonyl substituent.
  • Implications: Limited toxicological data raises safety concerns for industrial or pharmaceutical use .

Application-Specific Analogues

(a) Acetochlor (Herbicide)
  • CAS : N/A (Trade Name: MON-097)
  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Key Differences : Chloro and ethoxymethyl groups.
  • Implications :
    • Tailored for herbicidal activity via inhibition of fatty acid synthesis in plants.
    • Demonstrates how substituent choice directs compound utility (agricultural vs. pharmacological) .
(b) N-(2-Hydroxypyridin-3-yl)acetamide
  • Key Difference : Hydroxypyridine ring instead of pyrrolidine.
  • Implications :
    • The hydroxyl group enhances solubility but reduces blood-brain barrier penetration compared to the hydrophobic pyrrolidine in the target compound .

Critical Analysis of Research Findings

  • Structural Flexibility : The target compound’s pyrrolidine and ethyl groups balance lipophilicity and solubility, making it suitable for CNS-targeting applications.
  • Safety Considerations: Cyano derivatives (e.g., CAS 6972-77-6) lack thorough toxicological profiles, limiting their utility despite structural similarities .
  • Stereochemical Impact : The (R)-configuration in the cyclopropyl-benzyl analog (CAS 1353996-68-5) underscores the importance of chirality in bioactivity, a factor absent in the racemic target compound .

Biological Activity

2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide, identified by its CAS number 1353976-90-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H21N3OC_{10}H_{21}N_{3}O. The compound features an amine functional group, which is critical for its biological interactions.

1. Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antibacterial Activity : Some derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.04 to 0.05 M against E. coli and B. subtilis .
  • Antifungal Activity : Certain pyrrolidine derivatives have also been evaluated for antifungal properties, showing promising results against various fungal strains .

2. Structure-Activity Relationships (SAR)

The SAR studies provide insights into how modifications of the molecular structure can enhance biological activity. In a related study, modifications to the N-substituents significantly impacted the potency of inhibitors targeting NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) . The most potent analogs exhibited nanomolar potency, emphasizing the importance of structural optimization in drug design.

Table 1: Structure-Activity Relationship Analysis

CompoundR GrouppIC50 (nM)Remarks
LEI-401(S)-3-hydroxypyrrolidine72Most potent inhibitor identified
Compound 2Morpholine>100Moderate activity observed

Case Studies

Recent studies have explored the effects of similar compounds on emotional behavior and neurochemical pathways. For example, LEI-401, a close analog, was shown to significantly reduce anandamide levels in neuronal cells and exhibited profound effects on emotional behavior in mice models . This highlights the potential for using such compounds in neuropharmacology.

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